- Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection, World Intellectual Property Organization, , ,
Cas no 943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine)

943026-40-2 structure
Nome do Produto:3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
N.o CAS:943026-40-2
MF:C6H5ClN2O2
MW:172.569100141525
MDL:MFCD09907908
CID:1033005
PubChem ID:55267440
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
- 3-CHLORO-6,7-DIHYDRO[1,4]DIOXINO[2,3-C]PYRIDAZINE
- [1,4]Dioxino[2,3-c]pyridazine, 3-chloro-6,7-dihydro-
- PVPVPUGHBYWWMK-UHFFFAOYSA-N
- FCH876162
- 6106AC
- AK120122
- AX8245538
- 3-CHLORO-6H,7H-[1,4]DIOXINO[2,3-C]PYRIDAZINE
- 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (ACI)
- AKOS006313349
- DB-357020
- F2147-2971
- AS-50122
- SCHEMBL634208
- O10985
- CS-0046209
- 943026-40-2
- DTXSID30717194
- 3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
-
- MDL: MFCD09907908
- Inchi: 1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
- Chave InChI: PVPVPUGHBYWWMK-UHFFFAOYSA-N
- SMILES: ClC1C=C2C(OCCO2)=NN=1
Propriedades Computadas
- Massa Exacta: 172.0039551g/mol
- Massa monoisotópica: 172.0039551g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 0
- Complexidade: 147
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.9
- Superfície polar topológica: 44.2
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0046209-1g |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥98.0% | 1g |
$580.0 | 2022-04-26 | |
ChemScence | CS-0046209-100mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥98.0% | 100mg |
$180.0 | 2022-04-26 | |
TRC | C597928-50mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 50mg |
$ 160.00 | 2022-06-06 | ||
Aaron | AR00IIQN-250mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 97% | 250mg |
$139.00 | 2025-02-10 | |
1PlusChem | 1P00IIIB-100mg |
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | >98% | 100mg |
$155.00 | 2024-04-19 | |
A2B Chem LLC | AI62995-250mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95% | 250mg |
$357.00 | 2024-07-18 | |
1PlusChem | 1P00IIIB-1g |
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95% | 1g |
$985.00 | 2024-04-19 | |
eNovation Chemicals LLC | D585110-1g |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95% | 1g |
$785 | 2025-02-25 | |
eNovation Chemicals LLC | D585110-1g |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95% | 1g |
$785 | 2025-02-28 | |
Crysdot LLC | CD11007451-250mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95+% | 250mg |
$297 | 2024-07-19 |
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane , Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane , Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referência
- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 72 h, 80 °C
1.2 Reagents: Tetrahydrofuran , Water ; cooled
1.2 Reagents: Tetrahydrofuran , Water ; cooled
Referência
- Preparation of azatricyclic compounds for the treatment of bacterial infection, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
Referência
- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, European Patent Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
Referência
- Bicyclic nitrogen-containing compounds as Mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 16 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referência
- Preparation of azabicyclic(thio)amides as fungicidal compounds, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referência
- Preparation of 1-methyl-1H-1,5-naphthyridin-2-ones and related compounds as antibacterial agents, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
Referência
- Preparation of pyrroloquinoxalinones as antibacterials, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
Referência
- Novel tricyclics (e.g., GSK945237) as potent inhibitors of bacterial type IIA topoisomerasesBioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2464-2469,
Método de produção 10
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane , Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane , Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referência
- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane Solvents: Water
1.2 Reagents: 1,4-Dioxane Solvents: Water
Referência
- Heterocyclic compounds, their preparation and their use as antibacterials, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
Referência
- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis, their preparation, and pharmaceutical compositions, European Patent Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referência
- 1,2-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivatives as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
Referência
- Derivatives and analogs of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation and use in the treatment of bacterial infection and tuberculosis, European Patent Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.2 Reagents: 1,4-Dioxane
Referência
- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referência
- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis and their preparation, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referência
- Heterotricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referência
- Derivatives and analog of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation, World Intellectual Property Organization, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 18 h, rt → 110 °C; cooled
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Referência
- Preparation of 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds, World Intellectual Property Organization, , ,
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Raw materials
- 2-[(3-Bromo-6-chloro-4-pyridazinyl)oxy]ethanol
- 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol
- Ethanol, 2-[(6-bromo-3-chloro-4-pyridazinyl)oxy]-
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preparation Products
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Literatura Relacionada
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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